Ténéligliptine HBr

Vue d'ensemble

Description

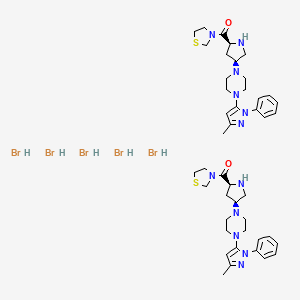

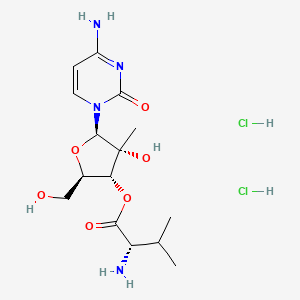

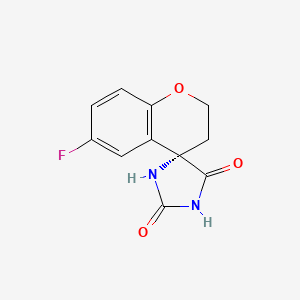

Teneligliptin hydrobromide anhydrous is a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes . It is chemically known as {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone hemipentahydrobromide hydrate .

Synthesis Analysis

The synthesis of teneligliptin involves the preparation and isolation of new intermediates such as a better reactive nosyl derivative of L-proline methyl ester. This is followed by a stereoselective substituted intermediate with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine through SN2-type nucleophilic substitution, and isolation of carboxylic acid derivative by deesterification of intermediate . An improved process for the preparation of Teneligliptin 2.5HBr hydrate salt has also been reported .Molecular Structure Analysis

Teneligliptin has a unique J-shaped or anchor locked domain structure which gives it high receptor affinity leading to a longer duration of action, maintaining consistent glucose levels throughout the day .Chemical Reactions Analysis

Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor. It competitively inhibits human plasma, rat plasma, and human recombinant DPP-4 in vitro, with IC50 values of approximately 1 nM .Physical And Chemical Properties Analysis

Teneligliptin hydrobromide anhydrous has a molecular weight of 426.58 and a chemical formula of C22H30N6OS. It is soluble in DMSO and water .In Vivo

Teneligliptin hydrobromide anhydrous has been studied in a number of animal models, including mice and rats. In mice, Teneligliptin hydrobromide anhydrous has been shown to reduce glucose levels in both the fasted and glucose-loaded states, as well as to improve insulin sensitivity. In rats, Teneligliptin hydrobromide anhydrous has been shown to reduce the glucose levels in the fasted state and to improve glucose tolerance in the glucose-loaded state.

In Vitro

Teneligliptin hydrobromide anhydrous has been studied in a number of in vitro studies, including studies of its effects on glucose transport in cells. In these studies, Teneligliptin hydrobromide anhydrous has been shown to increase glucose uptake in cells, indicating that it may have a role in improving glucose tolerance. In addition, Teneligliptin hydrobromide anhydrous has been shown to increase the expression of insulin receptors in cells, suggesting that it may have a role in improving insulin sensitivity.

Mécanisme D'action

Target of Action

Teneligliptin hydrobromide, also known as Teneligliptin hydrobromide anhydrous or MP-513 (hydrobromide), primarily targets the dipeptidyl peptidase-4 (DPP-4) enzymes . These enzymes play a crucial role in the rapid degradation of incretin hormones .

Mode of Action

Teneligliptin hydrobromide interacts with its primary targets, the DPP-4 enzymes, by inhibiting their action . This inhibition slows down the rapid degradation of incretin hormones . As a result, it increases insulin synthesis by the pancreas and decreases glucagon levels, which are a counter-hormone of insulin . This leads to a decrease in blood sugar levels .

Biochemical Pathways

The action of Teneligliptin hydrobromide affects the biochemical pathway involving incretin hormones, notably Glucose-dependent Insulinotropic Polypeptide (GIP) and Glucagon-Like Peptide-1 (GLP-1) . By inhibiting DPP-4 enzymes, Teneligliptin hydrobromide prevents the degradation of these incretins . This leads to an increase in insulin production and a decrease in glucagon levels, thereby regulating blood sugar levels .

Pharmacokinetics

The pharmacokinetic properties of Teneligliptin hydrobromide include its metabolism by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or its excretion from the kidney in an unchanged form . . This contributes to the bioavailability of Teneligliptin hydrobromide.

Result of Action

The molecular and cellular effects of Teneligliptin hydrobromide’s action include an increase in insulin release from the pancreas and a decrease in glucagon levels . This results in a significant control of glycemic parameters . Furthermore, Teneligliptin hydrobromide has a high receptor affinity leading to a longer duration of action, maintaining consistent glucose levels throughout the day .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Teneligliptin hydrobromide. Sedentary lifestyles, smoking, excessive alcohol consumption, and physical inactivity are acknowledged as significant contributors to the onset of diabetes mellitus . Obesity emerges as a predominant catalyst, contributing to roughly 55% of type 2 diabetes cases globally . Therefore, these factors can potentially influence the effectiveness of Teneligliptin hydrobromide in managing blood sugar levels.

Activité Biologique

Teneligliptin hydrobromide anhydrous has been shown to have a number of biological activities, including anti-inflammatory, anti-oxidant, and anti-diabetic activities. In animal models, Teneligliptin hydrobromide anhydrous has been shown to reduce glucose levels in both the fasted and glucose-loaded states, as well as to improve insulin sensitivity. In addition, Teneligliptin hydrobromide anhydrous has been shown to reduce the levels of inflammatory markers in cells, suggesting that it may have a role in the treatment of inflammation-related diseases.

Biochemical and Physiological Effects

Teneligliptin hydrobromide anhydrous has been shown to have a number of biochemical and physiological effects. In animal models, Teneligliptin hydrobromide anhydrous has been shown to reduce glucose levels in both the fasted and glucose-loaded states, as well as to improve insulin sensitivity. In addition, Teneligliptin hydrobromide anhydrous has been shown to reduce the levels of inflammatory markers in cells, suggesting that it may have a role in the treatment of inflammation-related diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Teneligliptin hydrobromide anhydrous in laboratory experiments include its high selectivity for DPP-4, its low toxicity, and its ability to increase glucose uptake in cells. However, one limitation of using Teneligliptin hydrobromide anhydrous in laboratory experiments is its relatively short half-life in the body, which means that it must be taken multiple times a day in order to maintain its effects.

Orientations Futures

There are a number of potential future directions for research on Teneligliptin hydrobromide anhydrous. These include further investigations into its mechanism of action, its effects on glucose transport in cells, its effects on inflammation, and its potential use in the treatment of other diseases such as obesity and cardiovascular disease. In addition, further studies are needed to evaluate the long-term safety and efficacy of Teneligliptin hydrobromide anhydrous, as well as to determine the optimal dosing regimen for its use in clinical practice. Finally, further research is needed to develop new formulations of Teneligliptin hydrobromide anhydrous that can provide sustained release of the drug, which would improve its convenience and efficacy.

Applications De Recherche Scientifique

Traitement du diabète de type 2 (DT2)

La ténéliptine HBr est principalement utilisée dans le traitement du diabète de type 2 (DT2) . Il s'agit d'un inhibiteur de la dipeptidyl peptidase-4, qui est une classe de médicaments qui agissent en augmentant les niveaux d'hormones incrétines telles que le peptide-1 de type glucagon (GLP-1) et le polypeptide insulinotrope dépendant du glucose (GIP). Ces hormones stimulent les cellules bêta du pancréas pour produire de l'insuline .

Monothérapie pour le DT2

En monothérapie, la ténéliptine HBr a montré une amélioration significative des taux de glucose plasmatique à jeun (FPG) et du % d'HbA1c . L'amélioration de l'HbA1c était plus importante avec la monothérapie .

Thérapie d'appoint pour le DT2

Lorsqu'elle est utilisée en thérapie d'appoint avec d'autres agents antidiabétiques, la ténéliptine HBr a montré une amélioration significative des taux de FPG, du fonctionnement des cellules β et de la résistance à l'insuline (IR) . Cependant, le risque d'hypoglycémie était 1,84 fois plus élevé lorsqu'il était associé à d'autres agents glycémiques .

Gestion du poids chez les patients atteints de DT2

Le traitement par la ténéliptine HBr était associé à un gain de poids . Cependant, il n'a eu aucun impact sur la réduction du poids corporel .

Sécurité cardiovasculaire chez les patients atteints de DT2

Le risque d'événements cardiovasculaires était comparable, quelle que soit la durée du traitement, par rapport au placebo ou à tout autre comparateur actif .

Safety and Hazards

Propriétés

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIOMHUGCXFIU-MAYGPZJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H65Br5N12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238219 | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1257.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

906093-29-6 | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENELIGLIPTIN HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Teneligliptin Hydrobromide, and what is its mechanism of action?

A1: Teneligliptin Hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin Hydrobromide increases the levels of active GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner [, ].

Q2: How does the increased GLP-1 and GIP levels affect blood glucose levels?

A2: GLP-1 and GIP are incretin hormones released by endocrine cells in response to food intake. They stimulate insulin secretion from pancreatic beta-cells and suppress glucagon secretion from alpha-cells, primarily in the presence of elevated glucose levels. This glucose-dependent mechanism helps to lower postprandial and fasting blood glucose levels without increasing the risk of hypoglycemia [, ].

Q3: What is the molecular formula and weight of Teneligliptin Hydrobromide Hydrate?

A3: The molecular formula of Teneligliptin Hydrobromide Hydrate is C22H29N5O3S • HBr • 2.5H2O. Its molecular weight is 561.5 g/mol [].

Q4: Is there any spectroscopic data available for Teneligliptin Hydrobromide Hydrate?

A4: Yes, several studies have employed UV spectrophotometry to analyze Teneligliptin Hydrobromide Hydrate. It exhibits maximum absorption at wavelengths ranging from 240 nm to 267.2 nm depending on the solvent used [, , ].

Q5: What are some strategies to improve the stability and solubility of Teneligliptin Hydrobromide Hydrate in formulations?

A6: Researchers have explored solid dispersions with polymers like PVP and HPMC to enhance the dissolution rate and potentially improve the bioavailability of Teneligliptin Hydrobromide Hydrate [].

Q6: What analytical techniques are commonly used to quantify Teneligliptin Hydrobromide Hydrate?

A6: Various analytical methods have been developed and validated for the quantification of Teneligliptin Hydrobromide Hydrate. These include:

- RP-HPLC: This technique is widely used for separating and quantifying Teneligliptin Hydrobromide Hydrate in both bulk drug substance and pharmaceutical formulations [, , , , , , , ].

- HPTLC: This method is considered a cost-effective alternative to HPLC for the analysis of Teneligliptin Hydrobromide Hydrate in pharmaceutical preparations [, , ].

- UV Spectrophotometry: This technique is employed for its simplicity and cost-effectiveness in the analysis of Teneligliptin Hydrobromide Hydrate in bulk drug substance and tablet dosage forms [, , , ].

- GC-MS: This technique has been used to detect and quantify trace levels of genotoxic impurities, such as p-anisaldehyde, in Teneligliptin Hydrobromide Hydrate [].

Q7: How are these analytical methods validated to ensure accuracy and reliability?

A8: Validation of analytical methods for Teneligliptin Hydrobromide Hydrate is conducted following ICH (International Council for Harmonisation) guidelines [, , , ]. This includes evaluating parameters such as:

- Linearity and Range: Demonstrating a linear relationship between the analyte concentration and response over a defined range [].

- Accuracy: Measuring the closeness of the obtained results to the true value of the analyte [].

- Precision: Assessing the degree of agreement among individual test results under stipulated conditions [].

- Specificity: Verifying the ability of the method to differentiate the analyte from other components in the sample [].

- Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentration of the analyte that can be detected and quantified, respectively, with acceptable precision and accuracy [, ].

Q8: What is being done to improve the delivery and bioavailability of Teneligliptin Hydrobromide Hydrate?

A8: Researchers are investigating different formulation strategies to enhance the delivery and bioavailability of Teneligliptin Hydrobromide. Some approaches include:

- Solid Dispersions: Formulating the drug with polymers like PVP and HPMC to enhance its dissolution rate and potentially improve bioavailability [].

- Active Film Coating Tablets: This technology allows for the controlled release of Teneligliptin Hydrobromide Hydrate in combination with other antidiabetic drugs like Metformin Hydrochloride [].

- Oral Dispersible Strips: These strips offer a convenient and potentially more bioavailable alternative to conventional tablets [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)